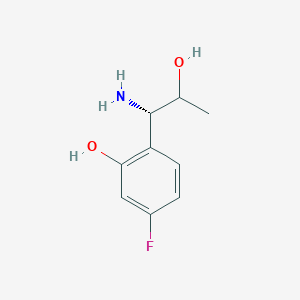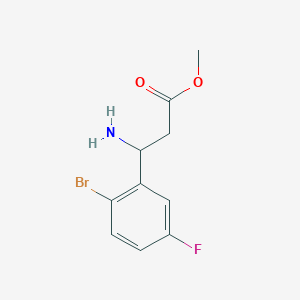
Methyl3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11BrFNO2·HCl It is a derivative of propanoic acid and contains both bromine and fluorine atoms, making it a halogenated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-fluorobenzaldehyde and methyl acrylate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine or fluorine atoms to hydrogen, resulting in dehalogenated products.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Compounds with substituted functional groups in place of bromine or fluorine.
Applications De Recherche Scientifique
Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate: A structural isomer with the bromine and fluorine atoms in different positions.
Methyl 3-amino-3-(2-chloro-5-fluorophenyl)propanoate: A similar compound with chlorine instead of bromine.
Methyl 3-amino-3-(2-bromo-5-chlorophenyl)propanoate: A compound with both bromine and chlorine atoms.
Uniqueness: Methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens in the propanoate structure provides distinct properties that are valuable in various research applications.
Propriétés
Formule moléculaire |
C10H11BrFNO2 |
|---|---|
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
methyl 3-amino-3-(2-bromo-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3 |
Clé InChI |
IBLQSTIHNSRHRU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=C(C=CC(=C1)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


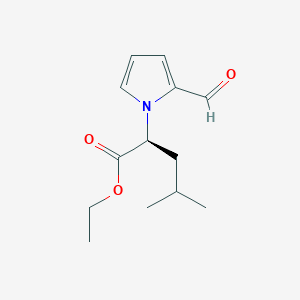
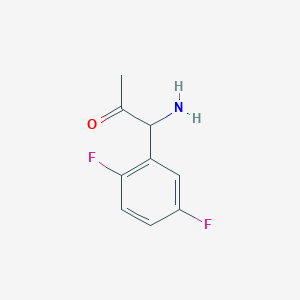

![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)
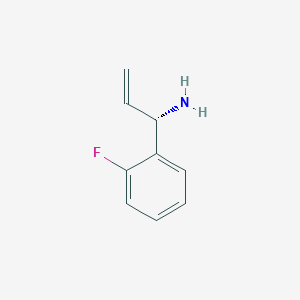
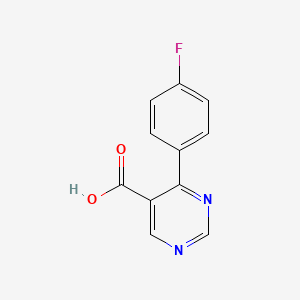
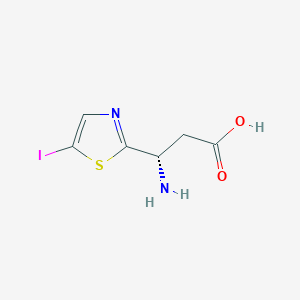
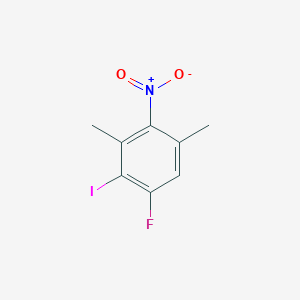
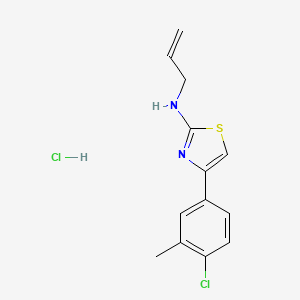

![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13057581.png)
